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Compound of Interest

Compound Name: Methyl 2-chloro-4-iodonicotinate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-4-iodonicotinate (CAS No. 185041-05-8) is a halogenated pyridine derivative
with potential applications in pharmaceutical synthesis and materials science.[1][2] Its chemical
structure, characterized by a substituted pyridine ring, suggests a unique spectroscopic
fingerprint that is crucial for its identification, purity assessment, and the understanding of its
chemical behavior. This guide provides a comprehensive overview of the expected
spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (*H
NMR), Carbon-13 Nuclear Magnetic Resonance (33C NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS). While experimental data for this specific molecule is not widely
available in public databases, this document will leverage established principles of
spectroscopy and data from analogous structures to predict and interpret its spectral
characteristics. This approach offers a robust framework for researchers working with this
compound to verify their experimental findings.

Chemical Structure and Properties

Methyl 2-chloro-4-iodonicotinate is a solid with a molecular weight of 297.48 g/mol and a
molecular formula of C7HsCIINO2.[3] Its melting point is reported to be in the range of 85-86°C.
[1] The molecule's structure, featuring a pyridine ring with chloro, iodo, and methyl ester
substituents, dictates its electronic and vibrational properties, which are in turn reflected in its
spectroscopic signatures.
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Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for Methyl 2-chloro-4-
iodonicotinate, the following sections provide a detailed prediction of its spectroscopic data
based on established principles and comparison with related compounds.

Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

IH NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by
providing information about the chemical environment of hydrogen atoms. For Methyl 2-
chloro-4-iodonicotinate, we expect to see distinct signals for the aromatic protons on the
pyridine ring and the protons of the methyl ester group.

Expected *H NMR Data:

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.0-85 Doublet 1H H-6
~75-8.0 Doublet 1H H-5
~3.9 Singlet 3H -OCHs

Interpretation:

e The two aromatic protons on the pyridine ring (H-5 and H-6) are expected to appear as
doublets due to coupling with each other. The exact chemical shifts will be influenced by the
electron-withdrawing effects of the chloro, iodo, and ester groups.

o The methyl protons of the ester group (-OCHs) will appear as a singlet, as they have no
adjacent protons to couple with. This signal is typically found in the 3.5-4.0 ppm region.

Experimental Considerations:

A standard *H NMR experiment would be conducted by dissolving the sample in a deuterated
solvent, such as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), and acquiring the
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spectrum on a 300 or 500 MHz spectrometer.

Carbon-13 Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each
unique carbon atom in Methyl 2-chloro-4-iodonicotinate will give rise to a distinct signal in
the 33C NMR spectrum.

Expected 3C NMR Data:

Chemical Shift (6, ppm) Assignment
~ 165 C=0 (ester)
~ 150 - 160 C-2 (C-Cl)

~ 140 - 150 C-6
~120-130 C-5
~110-120 C-3
~90-100 C-4 (C-I)

~ 52 -OCHs

Interpretation:

o The carbonyl carbon of the ester group is expected to be the most downfield signal, typically
appearing around 165 ppm.

e The carbons of the pyridine ring will have chemical shifts influenced by the attached
substituents. The carbon bearing the chlorine (C-2) and the carbon bearing the iodine (C-4)
will be significantly affected. The carbon attached to iodine (C-4) is expected to be shifted
upfield compared to an unsubstituted carbon due to the "heavy atom effect".

e The methyl carbon of the ester group will appear upfield, typically around 52 ppm.

Experimental Workflow for NMR Data Acquisition:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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